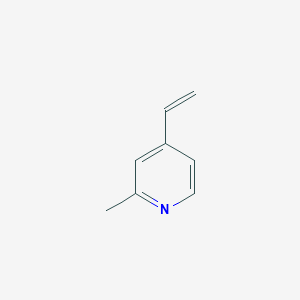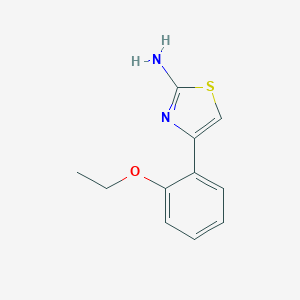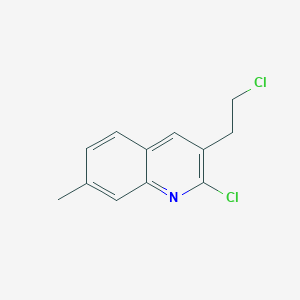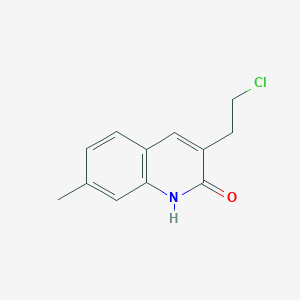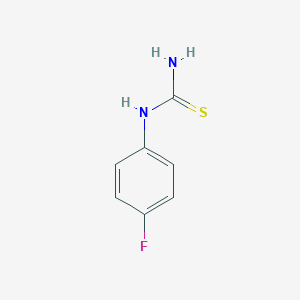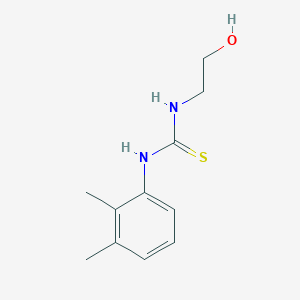
2-Methoxypentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxypentan-3-one, also known as MPO, is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a fruity odor and is commonly used as a flavoring agent in the food industry. However, MPO has also gained attention in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-Methoxypentan-3-one is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. Specifically, 2-Methoxypentan-3-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects.
Biochemical and Physiological Effects
2-Methoxypentan-3-one has been shown to have various biochemical and physiological effects, including its ability to inhibit acetylcholinesterase activity and its potential as an antioxidant. Additionally, 2-Methoxypentan-3-one has been shown to have anti-inflammatory properties and may have potential as a treatment for various inflammatory conditions.
Advantages and Limitations for Lab Experiments
2-Methoxypentan-3-one has several advantages for use in lab experiments, including its low toxicity and its ability to act as a solvent for various compounds. Additionally, 2-Methoxypentan-3-one is relatively easy to synthesize, making it a cost-effective option for use in research. However, there are also limitations to the use of 2-Methoxypentan-3-one in lab experiments, including its potential to react with certain compounds and its limited solubility in water.
Future Directions
There are several potential future directions for research involving 2-Methoxypentan-3-one. One area of interest is the development of 2-Methoxypentan-3-one as a treatment for various inflammatory conditions, such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-Methoxypentan-3-one may have potential as a treatment for Alzheimer's disease, as it has been shown to inhibit acetylcholinesterase activity. Finally, 2-Methoxypentan-3-one may have potential as a starting material for the synthesis of new pharmaceuticals and agrochemicals, as it has unique chemical properties that make it a valuable building block for organic synthesis.
Synthesis Methods
The synthesis of 2-Methoxypentan-3-one can be achieved through several methods, including the oxidation of 2-methyl-1-pentanol using potassium permanganate and the reaction of 2-methyl-1-pentene with hydrogen peroxide. However, the most commonly used method is the oxidation of 2-methyl-1-pentanol using potassium dichromate.
Scientific Research Applications
2-Methoxypentan-3-one has been studied extensively for its potential applications in scientific research. It has been used as a solvent in organic synthesis, a reagent in the preparation of chiral compounds, and a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, 2-Methoxypentan-3-one has been used as a flavoring agent in the food industry, where it is used to enhance the fruity flavor of various food products.
properties
CAS RN |
17042-18-1 |
|---|---|
Product Name |
2-Methoxypentan-3-one |
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-methoxypentan-3-one |
InChI |
InChI=1S/C6H12O2/c1-4-6(7)5(2)8-3/h5H,4H2,1-3H3 |
InChI Key |
WLBNTABJGHRBQH-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(C)OC |
Canonical SMILES |
CCC(=O)C(C)OC |
synonyms |
2-methoxypentan-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




